molecular formula C9H10O4 B1261112 Meta-hydroxyphenylhydracrylic acid

Meta-hydroxyphenylhydracrylic acid

Cat. No. B1261112
M. Wt: 182.17 g/mol
InChI Key: DGBMCKWHCNMPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meta-hydroxyphenylhydracrylic acid is a hydroxy monocarboxylic acid that is propionic acid substituted by a hydroxy group at position 3 and a 3-hydroxyphenyl group at position 2. It is a metabolite of flavonoids and has been identified as one of the major phenolic acids in human urine. It has a role as a human xenobiotic metabolite. It is a hydroxy monocarboxylic acid and a member of phenols. It derives from a propionic acid.
Meta-hydroxyphenylhydracrylic acid belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Meta-hydroxyphenylhydracrylic acid can be biosynthesized from propionic acid.

Scientific Research Applications

1. Metabolomics and Disease Biomarkers

  • Diabetes Research : Metabolomics, the study of metabolites in biological fluids, identifies metabolic perturbations linked to diseases. In diabetes research, metabolomics has replicated known biomarkers and identified novel metabolites associated with the disease, indicating its potential for detecting diabetes-related complications in the general population (Suhre et al., 2010).
  • Prostate Cancer Diagnosis and Prognosis : Metabolomic research in prostate cancer tissue post-prostatectomy has identified several metabolites as diagnostic and prognostic markers. These metabolites, analyzed using mass spectrometry, can differentiate malignant from non-malignant samples and are linked to disease recurrence (Jung et al., 2013).

2. Chemical Analysis and Identification

  • Identification in Biological Materials : A method involving meta-hydroxydiphenyl has been developed for the determination of uronic acids, providing a simpler and more sensitive approach than existing methods. This technique is valuable for analyzing acid mucopolysaccharides in biological materials (Blumenkrantz & Asboe-Hansen, 1973).
  • Identification in Urine : Meta-hydroxyphenylhydracrylic acid has been identified in human urine through gas chromatography and mass spectrometry, demonstrating a rapid and conclusive method for its detection (Duncan et al., 1974).

3. Photodynamic Therapy in Cancer

  • Photodynamic Therapy Research : Nanoparticle-based delivery systems for meta-tetra(hydroxyphenyl)chorin (mTHPC) are being explored to enhance the efficiency of photodynamic therapy in solid tumors. The development of these systems addresses the challenges posed by mTHPC's insolubility in aqueous media (Millard et al., 2018).

4. Dentistry Applications

  • Adhesive Bonding : Research into adhesion of resins to tooth substrates has shown that methacrylates with both hydrophobic and hydrophilic groups, such as 4-methacryloxyethyl trimellitate anhydride (4-META), enhance monomer penetration into dentin, creating a hybrid layer crucial for high tensile bond strengths (Nakabayashi, 1992).

5. Composite Material Synthesis

  • Development of Composite Materials : Poly(methacrylic acid) and hydroxyapatite composites have been developed for potential use in dentistry. These materials offer improved properties due to the strong electrostatic interactions between the carboxylate groups of the polymer and the Ca(2+) ions from hydroxyapatite (Cucuruz et al., 2016).

properties

Product Name

Meta-hydroxyphenylhydracrylic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

3-hydroxy-2-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10O4/c10-5-8(9(12)13)6-2-1-3-7(11)4-6/h1-4,8,10-11H,5H2,(H,12,13)

InChI Key

DGBMCKWHCNMPPE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(CO)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)O)C(CO)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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